N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound with a diverse range of applications in scientific research. This compound features a pyrimidine ring, a piperidine ring, and a sulfonyl group, making it a versatile molecule in various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-methylpyrimidine with piperidine under controlled conditions to form an intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the phenylacetamide moiety is attached through an acylation reaction.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Solvents like ethanol and methanesulfonic acid are commonly used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Methanesulfonic acid in ethanol for introducing sulfonyl groups.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. It acts as an inhibitor of mitochondrial complex I electron transport, disrupting the electron transport chain and affecting cellular respiration. This mechanism is particularly useful in its application as a fungicide and in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- Pyrimidifen
- Pyrimidinamine derivatives
- 4-chloro-1,3,5-triazine analogues
Uniqueness
N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide stands out due to its unique combination of a pyrimidine ring, piperidine ring, and sulfonyl group, which confer distinct chemical properties and biological activities. Its ability to inhibit mitochondrial complex I electron transport sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-13-19-10-7-18(20-13)26-16-8-11-22(12-9-16)27(24,25)17-5-3-15(4-6-17)21-14(2)23/h3-7,10,16H,8-9,11-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSYNDBNLDISBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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